(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol
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Overview
Description
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol is a chiral compound with a cyclopropyl ring, a bromine atom, and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol typically begins with commercially available starting materials such as (S)-2-butylcyclopropane, bromine, and phenylmethanol.
Cyclopropanation: The first step involves the cyclopropanation of (S)-2-butylcyclopropane using a suitable cyclopropanation reagent under controlled conditions to form the cyclopropyl ring.
Bromination: The cyclopropyl intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Phenylation: The brominated intermediate is then reacted with phenylmethanol under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization of reaction conditions, purification methods, and safety protocols to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, ammonia, or thiourea.
Major Products
Oxidation: Formation of (S)(1-bromo-2-butylcyclopropyl)(phenyl)ketone or (S)(1-bromo-2-butylcyclopropyl)(phenyl)aldehyde.
Reduction: Formation of (S)(2-butylcyclopropyl)(phenyl)methanol.
Substitution: Formation of (S)(1-hydroxy-2-butylcyclopropyl)(phenyl)methanol, (S)(1-amino-2-butylcyclopropyl)(phenyl)methanol, or (S)(1-thio-2-butylcyclopropyl)(phenyl)methanol.
Scientific Research Applications
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicinal Chemistry: The compound’s chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)(1-chloro-2-butylcyclopropyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(S)(1-iodo-2-butylcyclopropyl)(phenyl)methanol: Similar structure but with an iodine atom instead of bromine.
(S)(1-bromo-2-methylcyclopropyl)(phenyl)methanol: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol is unique due to the combination of its chiral center, cyclopropyl ring, and bromine atom. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H19BrO |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
[(1S)-1-bromo-2-butylcyclopropyl]-phenylmethanol |
InChI |
InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12?,13?,14-/m0/s1 |
InChI Key |
HHUABOVBWUINQY-RUXDESIVSA-N |
Isomeric SMILES |
CCCCC1C[C@]1(C(C2=CC=CC=C2)O)Br |
Canonical SMILES |
CCCCC1CC1(C(C2=CC=CC=C2)O)Br |
Origin of Product |
United States |
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